Phosphatase Resistance: Pmp's Fundamental Advantage Over Native pTyr
The primary differentiation of 4-phosphonomethyl-L-phenylalanine (Pmp) from native phosphotyrosine (pTyr) is its absolute resistance to enzymatic hydrolysis by protein tyrosine phosphatases (PTPases). This is a direct consequence of the stable C-CH₂-PO₃H₂ bond replacing the labile C-O-PO₃H₂ ester linkage in pTyr. This stability was demonstrated in a competitive binding assay where only the Pmp-containing phosphonopeptide persistently blocked the association between the pp60c-src/mT complex and PI 3-kinase, whereas the pTyr-containing phosphopeptide required the additional presence of a phosphatase inhibitor (vanadate) to achieve sustained inhibition [1].
| Evidence Dimension | Hydrolytic stability in presence of cellular PTPases |
|---|---|
| Target Compound Data | Sustained inhibition of protein-protein interaction without co-addition of PTPase inhibitors. |
| Comparator Or Baseline | Native O-phosphotyrosine (pTyr) in the same peptide sequence. |
| Quantified Difference | The pTyr peptide's inhibitory effect was transient and required co-addition of a PTPase inhibitor (vanadate) to achieve comparable sustained blockade. |
| Conditions | In vitro assay measuring association of baculovirus-expressed pp60c-src/mT complex with cytosolic PI 3-kinase activity. |
Why This Matters
For experiments requiring long-term incubation (e.g., cell culture, ex vivo assays), Pmp is essential as it maintains a consistent inhibitor concentration, whereas pTyr's activity is rapidly lost, leading to confounding and irreproducible results.
- [1] Domchek SM, Auger KR, Chatterjee S, Burke TR Jr, Shoelson SE. Inhibition of SH2 domain/phosphoprotein association by a nonhydrolyzable phosphonopeptide. Biochemistry. 1992 Oct 20;31(41):9865-70. doi: 10.1021/bi00156a002. View Source
